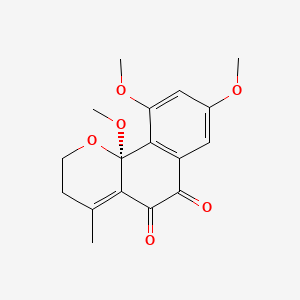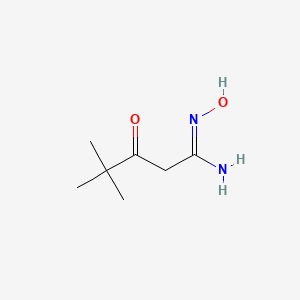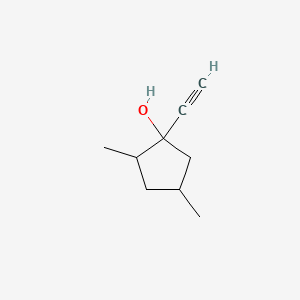
Cyclohexanone, 2-chloro-4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-chloro-4-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2 and 4 are substituted by a chlorine atom and an ethenyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-4-ethenyl- can be achieved through several methods. One common approach involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. The chlorination can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position. The ethenyl group can be introduced through a reaction with an appropriate alkene under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2-chloro-4-ethenyl- may involve large-scale chlorination and alkylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-chloro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanones with various functional groups.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-chloro-4-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-chloro-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2-chloro-: Similar structure but lacks the ethenyl group.
Cyclohexanone, 4-ethenyl-: Similar structure but lacks the chlorine atom.
Cyclohexane, chloro-: Lacks the ketone and ethenyl groups.
Uniqueness
Cyclohexanone, 2-chloro-4-ethenyl- is unique due to the presence of both the chlorine and ethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-chloro-4-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2 |
Clave InChI |
YNMMKNRAEKQZLD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(=O)C(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)












